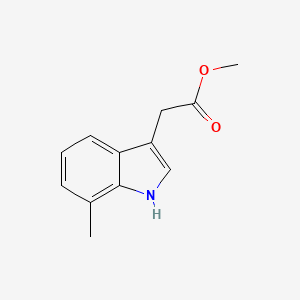![molecular formula C11H17N B12288005 2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile](/img/structure/B12288005.png)
2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile is a bicyclic compound with a unique structure that includes a nitrile group. This compound is known for its stability and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-carbonitril beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Ein übliches Verfahren ist die Reaktion von 2,6,6-Trimethylbicyclo[3.1.1]heptan mit Cyanogenbromid in Gegenwart einer Base. Die Reaktion wird bei niedrigen Temperaturen durchgeführt, um die Stabilität der Nitrilgruppe zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung erfolgt häufig durch großtechnische Synthese unter Verwendung von kontinuierlichen Strömungsreaktoren. Diese Reaktoren ermöglichen eine präzise Steuerung der Reaktionsbedingungen, wie Temperatur und Druck, wodurch eine hohe Ausbeute und Reinheit des Endprodukts sichergestellt wird.
Chemische Reaktionsanalyse
Arten von Reaktionen
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-carbonitril unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Nitrilgruppe kann oxidiert werden, um Amide oder Carbonsäuren zu bilden.
Reduktion: Die Nitrilgruppe kann mit Reagenzien wie Lithiumaluminiumhydrid zu primären Aminen reduziert werden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Nitrilgruppe durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden häufig verwendet.
Reduktion: Lithiumaluminiumhydrid oder Hydrierung mit einem Metallkatalysator.
Substitution: Nucleophile wie Amine oder Alkohole in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Amide oder Carbonsäuren.
Reduktion: Primäre Amine.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Analyse Chemischer Reaktionen
Types of Reactions
2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-carbonitril hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Interaktionen mit Enzymen untersucht.
Medizin: Wird auf seinen potenziellen Einsatz in der Arzneimittelentwicklung untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-carbonitril beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Nitrilgruppe kann Wasserstoffbrückenbindungen mit Enzymen oder Rezeptoren bilden und deren Aktivität beeinflussen. Die bicyclische Struktur sorgt für Stabilität und Steifigkeit und ermöglicht präzise Wechselwirkungen mit biologischen Molekülen.
Wirkmechanismus
The mechanism of action of 2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic structure provides stability and rigidity, allowing for precise interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,6,6-Trimethylbicyclo[3.1.1]heptan: Fehlt die Nitrilgruppe, wodurch es in bestimmten chemischen Reaktionen weniger reaktiv ist.
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-on: Enthält eine Ketongruppe anstelle einer Nitrilgruppe, was zu unterschiedlicher Reaktivität und Anwendungen führt.
Einzigartigkeit
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-carbonitril ist aufgrund seiner Nitrilgruppe einzigartig, die zusätzliche Reaktivität und Potenzial für verschiedene chemische Transformationen bietet. Dies macht es zu einer wertvollen Verbindung sowohl in der Forschung als auch in industriellen Anwendungen.
Eigenschaften
IUPAC Name |
2,6,6-trimethylbicyclo[3.1.1]heptane-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-7-8(6-12)4-9-5-10(7)11(9,2)3/h7-10H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNYEGNBTUCESQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2CC1C2(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
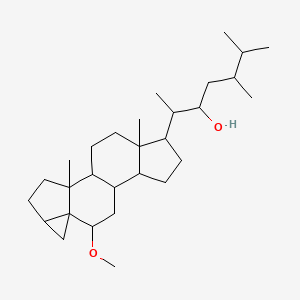
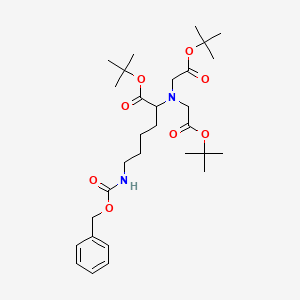


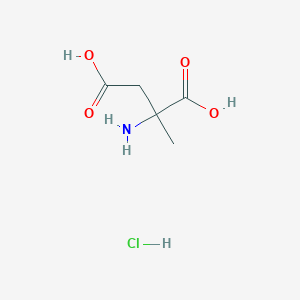
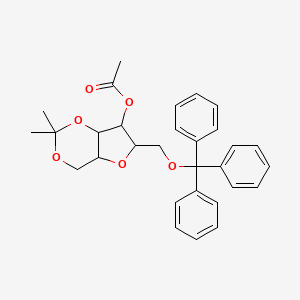
![N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B12287956.png)

![(6,7-Dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl)methyl sulfamate](/img/structure/B12287960.png)

![4-Hydroxy-4-methyl-1,6,7,8-tetrahydropyrano[3,4-f]indolizine-3,10-dione](/img/structure/B12287980.png)
![Disodium;6-[[2-(2-bromophenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12287987.png)
![6-(Difluoromethoxy)-2-iodobenzo[d]thiazole](/img/structure/B12287995.png)
